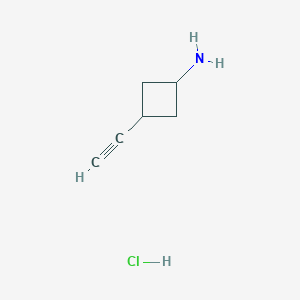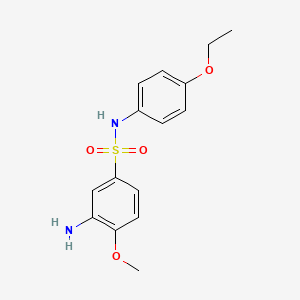![molecular formula C19H16N4O4S B2654365 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 955800-93-8](/img/structure/B2654365.png)
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
The compound has been explored for its antimicrobial properties. For instance, derivatives of thiophen-2-ylmethyl and furan-2-ylmethyl have been synthesized and evaluated for their antimicrobial activities. Some derivatives displayed mild activities, suggesting the potential use of these compounds in developing antimicrobial agents (Gomha et al., 2018).
Synthesis of Heterocyclic Compounds
The compound is a key building block in synthesizing various heterocyclic compounds. Its derivatives have been used to develop biologically active compounds with pyrimidine and pyridazine structural fragments, indicating its significance in constructing molecules containing pyridine and pyridazine fragments (Aniskova et al., 2017).
Anticancer Activity
Several studies have focused on the synthesis of derivatives of the compound for anticancer activities. Research has shown that certain derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents in cancer treatment (Horishny et al., 2021).
Anti-Inflammatory and Analgesic Properties
Investigations into the compound's derivatives have also revealed significant anti-inflammatory and analgesic activities. This suggests that these derivatives can be developed as new medications for treating inflammation and pain (Abu‐Hashem et al., 2020).
Central Nervous System Depressant Activity
Synthesized derivatives have been screened for central nervous system depressant activity, indicating marked sedative actions. This underscores the compound's utility in developing treatments for disorders associated with CNS activity (Manjunath et al., 1997).
Cytotoxic Evaluation
The compound's derivatives have been designed and tested for in vitro cytotoxic activity against various cancer cell lines. Some derivatives showed appreciable cancer cell growth inhibition, suggesting their potential use in cancer therapy (Al-Sanea et al., 2020).
Mecanismo De Acción
The compound acts as an inhibitor against PARP-1, a highly conserved DNA-binding protein . PARP-1 is known to be involved in DNA repair damage. When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(21-10-13-4-2-8-27-13)12-22-15-6-1-7-20-17(15)18(25)23(19(22)26)11-14-5-3-9-28-14/h1-9H,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTWRFBPIKOTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloroadamantan-1-yl)formamido]acetic acid](/img/structure/B2654283.png)

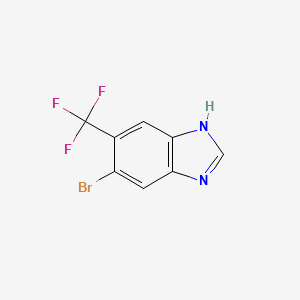
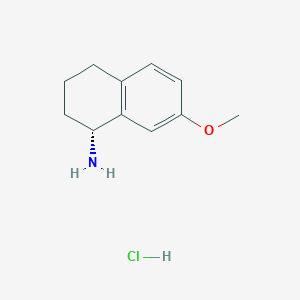

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)
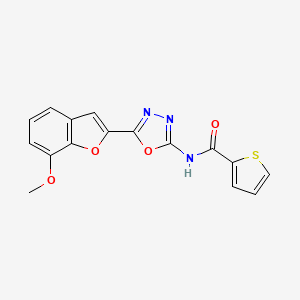

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)
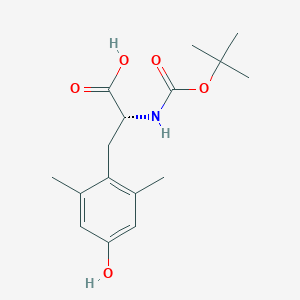
![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)
